2,6-Bis(4-fluorobenzylidène)cyclohexanone

Vue d'ensemble

Description

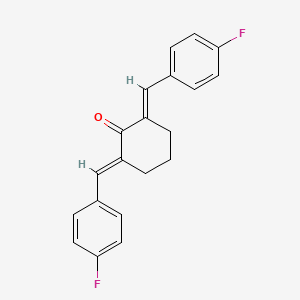

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a synthetic organic compound with the molecular formula C20H16F2O and a molecular weight of 310.34 g/mol It is characterized by the presence of two 4-fluorobenzylidene groups attached to a cyclohexanone core

Applications De Recherche Scientifique

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mécanisme D'action

Target of Action

The primary targets of 2,6-Bis(4-fluorobenzylidene)cyclohexanone are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

2,6-Bis(4-fluorobenzylidene)cyclohexanone acts as a selective inhibitor of Cox-1 and Cox-2 .

Biochemical Pathways

By inhibiting Cox-1 and Cox-2, 2,6-Bis(4-fluorobenzylidene)cyclohexanone disrupts the synthesis of prostaglandins. This leads to a decrease in inflammation and pain signaling, affecting pathways related to these physiological responses .

Result of Action

The inhibition of Cox-1 and Cox-2 by 2,6-Bis(4-fluorobenzylidene)cyclohexanone leads to a reduction in the production of prostaglandins. This results in decreased inflammation and pain signaling at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2,6-Bis(4-fluorobenzylidene)cyclohexanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, 2,6-Bis(4-fluorobenzylidene)cyclohexanone can prevent the synthesis of melanin, making it a potential candidate for skin-whitening agents . Additionally, this compound has been shown to interact with cyclooxygenase enzymes, specifically Cox-1 and Cox-2, which are involved in inflammatory processes . The nature of these interactions typically involves the binding of 2,6-Bis(4-fluorobenzylidene)cyclohexanone to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of 2,6-Bis(4-fluorobenzylidene)cyclohexanone on various cell types and cellular processes are profound. In melanocytes, the compound inhibits melanin production by targeting tyrosinase . This inhibition can lead to reduced pigmentation in these cells. Furthermore, 2,6-Bis(4-fluorobenzylidene)cyclohexanone has been observed to influence cell signaling pathways, particularly those involved in inflammation. By inhibiting Cox-1 and Cox-2, the compound can reduce the production of pro-inflammatory mediators, thereby modulating inflammatory responses . Additionally, it may affect gene expression related to these pathways, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2,6-Bis(4-fluorobenzylidene)cyclohexanone exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit tyrosinase involves binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . Similarly, its interaction with Cox-1 and Cox-2 involves binding to these enzymes’ active sites, inhibiting their catalytic activity and reducing the production of inflammatory mediators . These binding interactions are crucial for the compound’s inhibitory effects on these enzymes. Additionally, 2,6-Bis(4-fluorobenzylidene)cyclohexanone may influence gene expression by modulating transcription factors involved in inflammatory and pigmentation pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Bis(4-fluorobenzylidene)cyclohexanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Bis(4-fluorobenzylidene)cyclohexanone remains stable under standard laboratory conditions, maintaining its inhibitory effects on tyrosinase and cyclooxygenase enzymes over extended periods . Prolonged exposure to light and air may lead to gradual degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function, such as reduced melanin production and inflammation, persist over time, although the extent of these effects may diminish with degradation.

Dosage Effects in Animal Models

The effects of 2,6-Bis(4-fluorobenzylidene)cyclohexanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase and cyclooxygenase enzymes, leading to reduced melanin production and inflammation . As the dosage increases, the compound may exhibit toxic or adverse effects. High doses of 2,6-Bis(4-fluorobenzylidene)cyclohexanone have been associated with cytotoxicity, potentially leading to cell death and tissue damage . Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2,6-Bis(4-fluorobenzylidene)cyclohexanone is involved in several metabolic pathways, primarily through its interactions with enzymes such as tyrosinase and cyclooxygenase . The compound’s inhibition of these enzymes affects metabolic flux, particularly in pathways related to melanin synthesis and inflammation. By inhibiting tyrosinase, 2,6-Bis(4-fluorobenzylidene)cyclohexanone reduces the production of melanin precursors, altering the metabolic balance in melanocytes . Similarly, its inhibition of cyclooxygenase enzymes reduces the production of prostaglandins, key mediators in inflammatory pathways . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of 2,6-Bis(4-fluorobenzylidene)cyclohexanone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cell, 2,6-Bis(4-fluorobenzylidene)cyclohexanone can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound tends to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on enzymes and gene expression . These interactions are crucial for the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2,6-Bis(4-fluorobenzylidene)cyclohexanone plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, 2,6-Bis(4-fluorobenzylidene)cyclohexanone inhibits enzymes such as tyrosinase and cyclooxygenase, while in the nucleus, it may influence gene expression by modulating transcription factors . These subcellular interactions are essential for the compound’s biochemical and cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-fluorobenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(4-fluorobenzylidene)cyclohexanone are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis(4-fluorobenzylidene)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Bis(3-chlorobenzylidene)cyclohexanone

- 2,6-Bis(4-methoxybenzylidene)cyclohexanone

- 2,6-Bis(2,6-dichlorobenzylidene)cyclohexanone

- 2,6-Bis(2,6-dimethoxybenzylidene)cyclohexanone

- 2,6-Bis(4-methylbenzylidene)cyclohexanone

Uniqueness

2,6-Bis(4-fluorobenzylidene)cyclohexanone is unique due to the presence of fluorine atoms in the benzylidene groups, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Activité Biologique

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 310.34 g/mol

- CAS Number : 395-12-0

The compound features a cyclohexanone core with two 4-fluorobenzylidene substituents, contributing to its unique biological properties.

Inhibition of Cyclooxygenase Enzymes

One of the primary mechanisms through which 2,6-Bis(4-fluorobenzylidene)cyclohexanone exerts its biological effects is through the selective inhibition of cyclooxygenase enzymes (Cox-1 and Cox-2). This inhibition leads to:

- Reduced Prostaglandin Synthesis : By blocking the conversion of arachidonic acid to prostaglandins, the compound decreases inflammation and pain signaling pathways.

- Selectivity Profile : The compound shows a preferential inhibition of Cox-1 over Cox-2, which may lead to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Tyrosinase Inhibition

Another significant activity is the inhibition of tyrosinase, an enzyme critical for melanin synthesis. The mechanism involves:

- Binding to Active Site : The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine into melanin, making it a candidate for skin-whitening applications .

Anti-inflammatory Effects

Research indicates that 2,6-Bis(4-fluorobenzylidene)cyclohexanone effectively reduces inflammation in various models. For instance:

- In animal studies, lower doses resulted in significant reductions in inflammatory markers and pain responses.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | High |

| Gram-negative bacteria | Moderate |

Cytotoxicity

Preliminary studies have assessed the cytotoxic potential of this compound against cancer cell lines. The findings suggest that it exhibits selective cytotoxicity towards certain cancer types while sparing normal cells .

Case Studies and Research Findings

- Anti-inflammatory Study : A study conducted on mice showed that treatment with 2,6-Bis(4-fluorobenzylidene)cyclohexanone led to a significant decrease in paw edema compared to controls. The reduction was attributed to its inhibitory action on Cox enzymes.

- Tyrosinase Inhibition Study : In vitro assays demonstrated that this compound could inhibit tyrosinase activity by up to 80%, indicating strong potential for use in cosmetic formulations aimed at reducing hyperpigmentation .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against specific bacterial strains, highlighting its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPNBQOTKFPYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278965 | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-12-0, 62085-74-9 | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylene]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-bis(4-fluorobenzylidene)cyclohexanone impact inflammation and what are the underlying mechanisms?

A: Research indicates that 2,6-bis(4-fluorobenzylidene)cyclohexanone exhibits anti-inflammatory activity by preferentially inhibiting the cyclooxygenase-1 (COX-1) enzyme over COX-2. [] This selectivity profile differs from curcumin, the parent compound from which it is derived. While both compounds share structural similarities, the presence of the 4-fluorobenzylidene groups in 2,6-bis(4-fluorobenzylidene)cyclohexanone likely contributes to its altered COX isoform selectivity. Further investigations using molecular docking simulations revealed that this compound interacts with specific amino acid residues within the active site of COX-1, such as Arg120 and Ser530, which are crucial for its inhibitory action. [] This interaction ultimately leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), thereby mitigating the inflammatory response.

Q2: What is known about the three-dimensional structure of 2,6-bis(4-fluorobenzylidene)cyclohexanone?

A: 2,6-Bis(4-fluorobenzylidene)cyclohexanone crystallizes in the triclinic system with the space group P-1. [] The cyclohexanone ring within the molecule adopts a sofa conformation, differing from the more common chair conformation observed in cyclohexane derivatives. Notably, the two 4-fluorobenzylidene groups attached to the cyclohexanone ring exhibit distinct torsion angles, highlighting the molecule's asymmetrical nature. This asymmetry arises from steric repulsion between the aromatic rings and the cyclohexanone hydrogens. These structural features contribute to the compound's overall molecular packing, which is stabilized by a combination of van der Waals forces, C–H…O, C–H…F, and C–H…π interactions. [] Understanding the three-dimensional structure of this compound provides valuable insights into its physicochemical properties and potential interactions with biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.